molecular formula C24H29NO10 B1206220 Demethylalangiside CAS No. 47763-23-5

Demethylalangiside

Cat. No. B1206220
CAS RN: 47763-23-5
M. Wt: 491.5 g/mol
InChI Key: ODZVWJRTEQQVCO-RJRDEGSCSA-N
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Description

Demethylalangiside is a glycoside.

Scientific Research Applications

Epigenetic Treatment in Hematological Malignancies

Demethylalangiside plays a significant role in the epigenetic treatment of hematologic neoplasia, like myelodysplasia and acute myeloid leukemia (AML). This treatment approach, using DNA demethylating agents, targets hypermethylated genes in cancer cells, offering a distinct method from traditional chemotherapy (Claus, Almstedt, & Lübbert, 2005).

Effects on Solid Tumors

Research shows that demethylating agents, including those like demethylalangiside, might be effective against solid tumors. These agents have been observed to alter methylation status and potentially improve clinical outcomes in solid tumor patients. The response, however, is variable and further research is needed (Linnekamp, Butter, Spijker, Medema, & van Laarhoven, 2017).

Impact on DNA Methylation and Cancer Stem Cells

Demethylating agents are believed to impact the epigenome of cancer cells, thereby altering gene expression. This approach is seen as a promising strategy in anti-cancer therapy, particularly in targeting cancer stem cells (Jost & Galm, 2007).

Application in Cancer Pain Management

Research has explored the use of demethylating agents in managing cancer pain. These agents, possibly including demethylalangiside, have shown potential in producing antinociception (pain relief) by re-expressing specific genes like the mu-opioid receptor gene in cancer models (Viet, Dang, Ye, Ono, Campbell, & Schmidt, 2014).

Enhancing Transcription via Demethylation

Certain demethylating agents can selectively demethylate specific gene regions, thereby enhancing transcription. This process is vital for the expression of genes in differentiated somatic cells and may have implications in various cellular processes (Bruniquel & Schwartz, 2003).

properties

CAS RN

47763-23-5

Product Name

Demethylalangiside

Molecular Formula

C24H29NO10

Molecular Weight

491.5 g/mol

IUPAC Name

(1R,15S,16R,17S)-16-ethenyl-4,5-dihydroxy-15-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-14-oxa-10-azatetracyclo[8.8.0.02,7.012,17]octadeca-2,4,6,12-tetraen-11-one

InChI

InChI=1S/C24H29NO10/c1-2-11-13-6-15-12-7-17(28)16(27)5-10(12)3-4-25(15)22(32)14(13)9-33-23(11)35-24-21(31)20(30)19(29)18(8-26)34-24/h2,5,7,9,11,13,15,18-21,23-24,26-31H,1,3-4,6,8H2/t11-,13+,15-,18-,19-,20+,21-,23+,24+/m1/s1

InChI Key

ODZVWJRTEQQVCO-RJRDEGSCSA-N

Isomeric SMILES

C=C[C@@H]1[C@@H]2C[C@@H]3C4=CC(=C(C=C4CCN3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O

SMILES

C=CC1C2CC3C4=CC(=C(C=C4CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)O)O

Canonical SMILES

C=CC1C2CC3C4=CC(=C(C=C4CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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